molecular formula C18H22N2O2S B253759 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No. B253759
M. Wt: 330.4 g/mol
InChI Key: RURXJCAKQJFMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PBQ, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential pharmacological applications. PBQ has been found to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and antitumor activities.

Mechanism of Action

The exact mechanism of action of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is still under investigation. However, it is believed that 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been found to interact with several cellular targets, including enzymes and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has several advantages for lab experiments, including its high yield and purity, which make it an ideal candidate for pharmacological studies. However, 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. Further investigation is needed to elucidate the exact mechanism of action of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one and to identify its cellular targets. Additionally, more studies are needed to evaluate the efficacy of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in various disease models and to determine its safety and toxicity profile. The development of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one derivatives with improved pharmacological properties may also be an area of future research.
In conclusion, 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a promising quinazolinone derivative with potential pharmacological applications. Its anti-inflammatory, antioxidant, and antitumor activities make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in various disease models.

Synthesis Methods

The synthesis of 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 4-phenoxybutylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the quinazolinone ring system. The final product is obtained in high yield and purity through a series of purification steps.

Scientific Research Applications

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-phenoxybutylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

InChI

InChI=1S/C18H22N2O2S/c21-17-15-10-4-5-11-16(15)19-18(20-17)23-13-7-6-12-22-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2,(H,19,20,21)

InChI Key

RURXJCAKQJFMSF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCCCCOC3=CC=CC=C3

SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCCCCOC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCCCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.